3,6-Dichloropicolinonitrile
Overview
Description
3,6-Dichloropicolinonitrile is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of picolinonitrile, where two chlorine atoms are substituted at the 3rd and 6th positions of the pyridine ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropicolinonitrile typically involves the chlorination of picolinonitrile. One common method includes the reaction of 2,5-dichloropyridine-N-oxide with dimethyl sulfate, followed by treatment with sodium cyanide. The reaction conditions involve cooling the sodium cyanide solution to -7°C to -15°C under a nitrogen atmosphere before adding the chlorinated intermediate .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using robust and scalable processes. These methods ensure high yield and purity of the final product, often involving continuous flow reactors and optimized reaction conditions to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Reduction: 3,6-Dichloropicolinamidine.
Oxidation: 3,6-Dichloropicolinic acid.
Scientific Research Applications
3,6-Dichloropicolinonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biochemical pathways.
Medicine: The compound is explored for its potential in developing pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dichloropicolinonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may act as an inhibitor by binding to active sites of enzymes, thereby affecting their activity. The pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
- 3,5-Dichloropicolinonitrile
- 2,6-Dichloropicolinonitrile
- 3,4-Dichloropicolinonitrile
Comparison: 3,6-Dichloropicolinonitrile is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behaviors and applications, making it a valuable compound in specific synthetic routes and industrial processes .
Properties
IUPAC Name |
3,6-dichloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVHZPQZBOZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352535 | |
Record name | 3,6-Dichloropicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702-18-7 | |
Record name | 3,6-Dichloropicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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